molecular formula C22H16ClFN4O4 B2551369 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-97-4

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2551369
CAS No.: 534565-97-4
M. Wt: 454.84
InChI Key: DUJLVWHEWOUPSZ-XHPQRKPJSA-N
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Description

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[840The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The uniqueness of ethyl

Biological Activity

Antiviral Properties

Research indicates that compounds with similar structural motifs, particularly those incorporating the 2-chloro-6-fluorobenzoyl moiety, exhibit significant antiviral activities. For instance, studies on related compounds have shown potent inhibition of HIV-1 replication in vitro. The presence of the 2-chloro and 6-fluoro substitutions has been noted to enhance the efficacy against wild-type and mutant strains of the virus, suggesting that ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives may also possess similar properties .

The mechanism through which these compounds exert their antiviral effects often involves interference with viral replication processes. Specifically, they may inhibit reverse transcriptase (RT) activity, a critical enzyme in the HIV life cycle. The binding affinity and selectivity towards RT can vary based on stereochemistry and substitution patterns, which are crucial for optimizing therapeutic efficacy .

Anticancer Activity

In addition to antiviral properties, there is emerging evidence suggesting potential anticancer activity for compounds within this structural class. The incorporation of triazatricyclo structures is believed to enhance cellular uptake and target specific cancer cell lines more effectively. While direct studies on ethyl 6-(2-chloro-6-fluorobenzoyl)imino have not been extensively documented, related compounds have shown promise in preclinical models against various cancers .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivativeAntiviral (HIV-1)TBD
2-Chloro-6-fluorobenzyl derivativeAntiviral (HIV-1)<0.1
Triazatricyclo compoundAnticancerTBD
GepotidacinAntibacterialTBD

Note : TBD = To Be Determined; further research is necessary to establish specific IC50 values for the compound .

Case Study 1: HIV Inhibition

A study investigating the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-1 found that certain stereoisomers exhibited exceptional potency against both wild-type and resistant strains. The findings indicated a correlation between structural modifications and antiviral efficacy, providing a framework for further exploration of ethyl 6-(2-chloro-6-fluorobenzoyl)imino as a potential therapeutic agent .

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O4/c1-3-32-22(31)13-11-12-18(25-16-9-4-5-10-28(16)21(12)30)27(2)19(13)26-20(29)17-14(23)7-6-8-15(17)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLVWHEWOUPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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